3-Chloro-2,4,5-trifluorobenzoyl chloride
Overview
Description
3-Chloro-2,4,5-trifluorobenzoyl chloride is a useful research compound. Its molecular formula is C7HCl2F3O and its molecular weight is 228.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chemical Intermediates
3-Chloro-2,4,5-trifluorobenzoyl chloride serves as a key intermediate in various chemical synthesis processes. For instance, its derivative, 3-Chloro-2,4,5-trifluorobenzoic acid, is prepared through chlorination of 3-amino-2,4,5-trifluorobenzoic acid. This compound finds application in forming centrosymmetric carboxylic acid dimers, which further arrange into sheets, showcasing its utility in material science and pharmaceuticals due to its unique structural properties (Ji-cai Quan & Hong-Shun Sun, 2012).
Advanced Organic Synthesis Techniques
The compound's derivatives are instrumental in developing advanced organic synthesis techniques. In one study, AlCl3-mediated defluorinative diarylhydroxylation of CF3 groups attached to aromatic rings, including 4-trifluoromethylbenzoyl chloride, demonstrated chemoselective arylation capabilities. This method allows for the efficient transformation of CF3 groups into diarylhydroxymethyl groups, illustrating the compound's potential in creating complex organic molecules with high precision (A. Okamoto, K. Kumeda, & N. Yonezawa, 2010).
Pharmaceutical Intermediates Synthesis
Further emphasizing its role in pharmaceutical synthesis, 5-Chloro-2, 3, 4-Trifluorobenzoic acid, a variant of this compound, has been synthesized from commercially available precursors. This compound acts as a crucial intermediate for quinolone-3-carboxylic acid derivatives, underscoring the importance of this compound derivatives in drug development processes (Shuitao Yu et al., 2015).
Material Science Applications
In material science, the synthesis of 2,4,5-trifluorobenzoic acid via microflow processes demonstrates the potential of using this compound derivatives in creating materials with specific properties. The reported method highlights the efficiency and purity achievable in synthesizing such compounds, making them valuable for various applications in material science (Q. Deng et al., 2015).
Environmental Science Research
Additionally, the study of chlorinated aromatic compounds' degradation, such as 3-chloro-4-hydroxybenzoic acid, in treated effluents by gamma irradiation reveals the environmental implications of these compounds. This research indicates the potential for using radiation to decompose chlorinated compounds, suggesting a method for mitigating the environmental impact of chemical residues (Libing Chu & Jianlong Wang, 2016).
Safety and Hazards
This compound is classified as dangerous. It is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. It is advised not to breathe fumes, mist, spray, or vapors. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
Similar compounds like 2,4,5-trifluorobenzoyl chloride have been used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . This suggests that the compound might interact with biological targets in a similar manner.
Mode of Action
This suggests that 3-Chloro-2,4,5-trifluorobenzoyl chloride might interact with its targets by acylation, leading to the formation of new covalent bonds and resulting in changes to the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the reactivity and stability of this compound . .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMMCZBIKXEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382002 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-78-4 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.